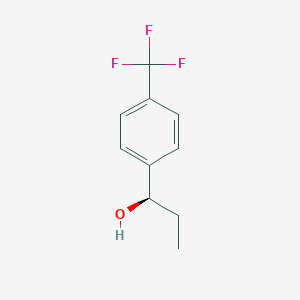
(R)-1-(4-Trifluoromethylphenyl)-1-propanol
Vue d'ensemble
Description
“®-1-(4-Trifluoromethylphenyl)-1-propanol” is a chemical compound. It’s an important pharmaceutical intermediate of a chemokine CCR5 antagonist . It belongs to the class of organic compounds known as trifluoromethylbenzenes .
Synthesis Analysis
A bioprocess for the asymmetric reduction of 4-(trifluoromethyl)acetophenone to ®-1-[4-(trifluoromethyl)phenyl]ethanol was developed by recombinant Escherichia coli cells with excellent enantioselectivity . The process is scalable and has potential in application .Chemical Reactions Analysis
The asymmetric reduction of 4-(trifluoromethyl)acetophenone to ®-1-[4-(trifluoromethyl)phenyl]ethanol was achieved by recombinant Escherichia coli cells . This process is more efficient in a polar organic solvent-aqueous system than in the buffer solution only .Applications De Recherche Scientifique
Trifluoromethylated compounds are of great interest in the field of medicinal chemistry due to their unique properties. They can improve the metabolic stability and lipophilicity of drug molecules, which can enhance their bioavailability. The trifluoromethyl group is also electron-withdrawing, which can affect the reactivity of the molecule and its interactions with biological targets .
- Field : Organic Chemistry
- Application : Trifluoromethyl ketones (TFMKs) are valuable synthetic targets and synthons in the construction of fluorinated pharmacons .
- Methods : The synthesis of TFMKs involves various methods, which are discussed in-depth in the referenced article .
- Results : TFMKs have been used as key intermediates in medicinal chemistry .
- Field : Biochemistry
- Application : Proline, an amino acid, exhibits a variety of unique functions in biological contexts. Substitutions in proline, such as trifluoromethyl and methyl-group substitutions, continue to be discovered and developed .
- Methods : The article discusses the physicochemical effects of CF3 substitutions at each ring position by comparing the behavior of CF3-substituted residues with the CH3-substituted analogues .
- Results : The results reveal significant factors to consider with the use of CF3-substituted prolines in NMR labeling and other applications .
- Field : Organic Chemistry
- Application : Arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone .
- Methods : These complexes can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .
- Results : This process realizes the S-trifluoromethylation of thiophenols under photoredox catalyst-free conditions .
Trifluoromethyl Ketones
Proline Substitutions
S-Trifluoromethylation of Thiophenols
- Field : Organic Chemistry
- Application : Trifluoromethyl ketones (TFMKs) are valuable synthetic targets and synthons in the construction of fluorinated pharmacons .
- Methods : The synthesis of TFMKs involves various methods, which are discussed in-depth in the referenced article .
- Results : TFMKs have been used as key intermediates in medicinal chemistry .
- Field : Biochemistry
- Application : Proline, an amino acid, exhibits a variety of unique functions in biological contexts. Substitutions in proline, such as trifluoromethyl and methyl-group substitutions, continue to be discovered and developed .
- Methods : The article discusses the physicochemical effects of CF3 substitutions at each ring position by comparing the behavior of CF3-substituted residues with the CH3-substituted analogues .
- Results : The results reveal significant factors to consider with the use of CF3-substituted prolines in NMR labeling and other applications .
- Field : Organic Chemistry
- Application : Arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone .
- Methods : These complexes can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .
- Results : This process realizes the S-trifluoromethylation of thiophenols under photoredox catalyst-free conditions .
Trifluoromethyl Ketones
Proline Substitutions
S-Trifluoromethylation of Thiophenols
Orientations Futures
Propriétés
IUPAC Name |
(1R)-1-[4-(trifluoromethyl)phenyl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O/c1-2-9(14)7-3-5-8(6-4-7)10(11,12)13/h3-6,9,14H,2H2,1H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPWVWRWAPFFNC-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=C(C=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436537 | |
| Record name | (R)-1-(4-Trifluoromethylphenyl)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(4-Trifluoromethylphenyl)-1-propanol | |
CAS RN |
112777-69-2 | |
| Record name | (R)-1-(4-Trifluoromethylphenyl)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

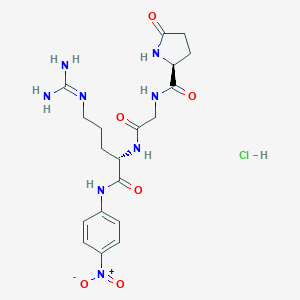
![5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline](/img/structure/B40311.png)
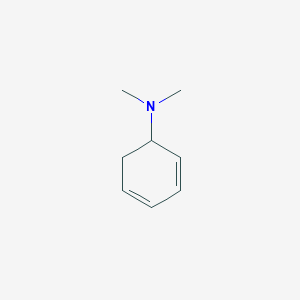
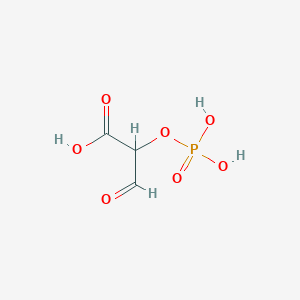






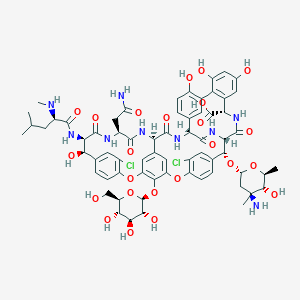
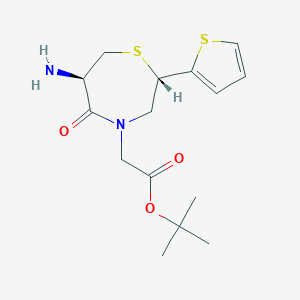

![1,7-Dioxaspiro[5.5]undec-4-ene](/img/structure/B40338.png)